sec-butyl 2-(4-biphenylyloxy)propanoate
Description
sec-Butyl 2-(4-biphenylyloxy)propanoate is an ester compound characterized by a biphenylyloxy group attached to the propanoate backbone, with a sec-butyl ester moiety. Its molecular formula is inferred as C₁₉H₂₂O₃ (molecular weight ≈ 298.38 g/mol), featuring a biphenylyloxy substituent that may enhance binding affinity in biological systems through π-π interactions . The sec-butyl group likely contributes to improved hydrolytic stability compared to linear alkyl esters due to steric hindrance .
Properties
IUPAC Name |
butan-2-yl 2-(4-phenylphenoxy)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-4-14(2)21-19(20)15(3)22-18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIQPCZCULNWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C(C)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Taxane Analogs (Pharmaceutical Context)
describes sec-butyl analogs of taxane derivatives, such as Baccatin III 13-ester with (2R,3S)-2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoic acid. These compounds share a sec-butyl ester group but are part of complex taxane cores used in anticancer therapeutics. Key differences include:
- Molecular Complexity: Taxane analogs have larger frameworks (e.g., C₄₇H₅₁NO₁₄) compared to the simpler biphenylyloxy-propanoate structure.
- Bioactivity: Taxanes target microtubules, whereas sec-butyl 2-(4-biphenylyloxy)propanoate’s biphenylyloxy group may interact with fungal or plant enzymes .
Phenoxy Propanamide Derivatives
lists N-(4-amino-2-methylphenyl)-2-[2-(sec-butyl)phenoxy]propanamide, which shares a sec-butyl-phenoxy motif but replaces the ester with an amide. Key contrasts:
- Functional Group: The amide group enhances hydrogen-bonding capacity (H-bond donors: 2 vs.
- Molecular Weight : Higher molecular weight (326.43 g/mol) due to the aromatic amine substituent .
Alkyl Propanoate Esters (Agrochemical Context)
- Ethyl 2-(4-(sec-butyl)phenyl)propanoate (): Features a sec-butylphenyl group with an ethyl ester (C₁₅H₂₂O₂, 234.33 g/mol). The shorter ethyl chain may reduce lipophilicity compared to sec-butyl esters, impacting bioavailability .
- Butyl 2-(4-chloro-2-methylphenoxy)propanoate (): A chlorinated phenoxy ester (C₁₄H₁₉ClO₃, 270.75 g/mol) used as an herbicide.
Fungicidal Propanoates
lists strobilurin fungicides (e.g., pyraclostrobin) with propanoate backbones and aromatic substituents.
Data Table: Structural and Functional Comparison
Research Findings
Substituent Effects :
- The biphenylyloxy group in the target compound may enhance binding to fungal cytochrome bc1 complexes, analogous to strobilurin fungicides .
- sec-Butyl esters exhibit greater hydrolytic stability than ethyl or linear butyl esters due to steric protection of the ester bond .
- Chlorinated analogs (e.g., ) show higher pesticidal activity but raise environmental concerns due to persistence .
- Activity vs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
